Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate
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Overview
Description
Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, dimethyl substitutions on the pyridine ring, and a sulfanyl group attached to a methylpropanoate moiety
Preparation Methods
The synthesis of Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate can be achieved through several routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another approach includes the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective reagent for the tert-butoxycarbonylation of aromatic and aliphatic amines . These reactions are typically carried out under mild, environment-friendly conditions and can be completed quickly, making them suitable for industrial production.
Chemical Reactions Analysis
Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in chemoselective tert-butoxycarbonylation reactions with aromatic and aliphatic amines . Common reagents used in these reactions include tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and other cyanoacetylation reagents. The major products formed from these reactions are typically cyanoacetamide derivatives and other pyridine-based compounds.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . It has been demonstrated to possess antimicrobial properties and can be used in the development of new antibiotics . Additionally, it is employed in the synthesis of novel pyridine derivatives that exhibit significant biological activities, such as anti-inflammatory and anti-cancer properties . In industrial applications, it serves as a chemoselective reagent for the tert-butoxycarbonylation of amines, which is useful in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a chemoselective reagent by targeting the amino groups of aromatic and aliphatic amines, leading to the formation of tert-butoxycarbonylated products . The cyano and sulfanyl groups play crucial roles in its reactivity, enabling it to participate in various nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate can be compared with other similar compounds, such as 3-cyano-4,6-dimethyl-2-pyridone and tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate . These compounds share structural similarities, including the presence of cyano and dimethyl groups on the pyridine ring. this compound is unique due to its sulfanyl and methylpropanoate moieties, which confer distinct chemical properties and reactivity. Other similar compounds include 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio-1H-benzimidazole and its derivatives .
Properties
Molecular Formula |
C13H16N2O2S |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C13H16N2O2S/c1-8-6-9(2)15-11(10(8)7-14)18-13(3,4)12(16)17-5/h6H,1-5H3 |
InChI Key |
GOFKYKMIFCAGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C)(C)C(=O)OC)C |
Origin of Product |
United States |
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